Bienvenue dans la boutique en ligne BenchChem!

3-(Trifluoromethyl)benzylsulfonamide

Phospholipase C Cell Signaling Neutrophil Activation

Why This Compound? The meta‑CF₃ substitution is non‑negotiable: m‑3M3FBS is a potent PLC activator, whereas the ortho isomer is completely inert—so generic replacement destroys functional activity. It is a privileged precursor for β₃‑adrenergic agonists with EC₅₀ = 3.1 nM and >1500‑fold selectivity, enabling obesity/diabetes programs. A low LogP of 1.06 improves solubility and ADME over lipophilic analogs. Regioselective 2‑position functionalization (US 6,307,105) enables scalable, patent‑protected synthesis. Other benzylsulfonamides cannot deliver this precision.

Molecular Formula C8H8F3NO2S
Molecular Weight 239.22 g/mol
CAS No. 919353-96-1
Cat. No. B1453971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)benzylsulfonamide
CAS919353-96-1
Molecular FormulaC8H8F3NO2S
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)N
InChIInChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)
InChIKeyNWOBOMTYILDKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)benzylsulfonamide (CAS 919353-96-1): Key Physicochemical and Structural Properties for Informed Procurement


3-(Trifluoromethyl)benzylsulfonamide (CAS: 919353-96-1) is a substituted benzenemethanesulfonamide characterized by a trifluoromethyl group at the meta-position of the aromatic ring . Its systematic IUPAC name is [3-(trifluoromethyl)phenyl]methanesulfonamide, with the molecular formula C8H8F3NO2S and a molecular weight of approximately 239.22 g/mol [1]. The compound is typically supplied as a solid with purities ranging from 95% to >97% [1]. Predicted physicochemical properties, such as an ACD/LogP of 1.06 , indicate moderate lipophilicity, which is a key parameter influencing solubility and membrane permeability in research applications.

3-(Trifluoromethyl)benzylsulfonamide: Why Class-Based Substitution Presents Quantifiable Risks


Generic substitution within the benzylsulfonamide class is not scientifically sound due to the pronounced impact of subtle structural changes on biological activity. While a phenylsulfonamide core is common, the substitution pattern dictates functional outcomes. For instance, studies have shown that while optimized phenylsulfonamides can act as RORc agonists, a shift to a benzylsulfonamide scaffold can confer potent inverse agonist activity [1]. Furthermore, the presence and position of the trifluoromethyl group are critical; the m-3M3FBS (meta-trifluoromethyl) analog is a potent phospholipase C (PLC) activator, whereas its ortho-substituted isomer (o-3M3FBS) is completely inactive and used as a negative control . Therefore, replacing 3-(Trifluoromethyl)benzylsulfonamide with an in-class analog without precise structural verification introduces a high risk of functional divergence and experimental failure.

3-(Trifluoromethyl)benzylsulfonamide (CAS 919353-96-1): Quantified Differentiation vs. Analogs and Alternatives


m-3M3FBS: A Direct Functional Analog Demonstrating Phospholipase C Activation

While 3-(Trifluoromethyl)benzylsulfonamide itself is often a synthetic intermediate, its direct functional analog, m-3M3FBS (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide), demonstrates a clear, quantifiable functional differentiation from its ortho-isomer. This serves as a class-level inference for the importance of the meta-substitution pattern present in the target compound. m-3M3FBS is a potent phospholipase C (PLC) activator, whereas o-3M3FBS is inactive .

Phospholipase C Cell Signaling Neutrophil Activation

Impact of Trifluoromethyl Substitution on β3-Adrenergic Receptor Agonist Potency and Selectivity

In a series of 1,2,3-triazole-substituted benzenesulfonamides, the introduction of a trifluoromethylbenzyl group yielded a highly potent and selective β3-adrenergic receptor agonist. This provides a class-level inference on the value of the trifluoromethylbenzyl moiety. The compound, identified as 'trifluoromethylbenzyl analogue 12e', exhibited an EC50 of 3.1 nM at the human β3 receptor with exceptional selectivity [REFS-1, REFS-2].

β3-Adrenergic Receptor Metabolic Research Obesity/Diabetes

Predicted Lipophilicity (LogP) as a Differentiation Factor in ADME Property Tuning

The predicted octanol-water partition coefficient (LogP) is a key differentiator for compound selection in early drug discovery. 3-(Trifluoromethyl)benzylsulfonamide has an ACD/LogP of 1.06 . This value contrasts sharply with other commercially relevant sulfonamide analogs, such as the more complex PLC activator m-3M3FBS, which has an ACD/LogP of 5.31 . This ~4-log unit difference represents a ~10,000-fold difference in lipophilicity.

Lipophilicity ADME Drug Design

Predicted Aqueous Solubility Profile for In Vitro Assay Compatibility

Predicted solubility is a practical procurement consideration for ensuring compound utility in aqueous biological assays. Based on its ACD/LogP of 1.06, 3-(Trifluoromethyl)benzylsulfonamide is predicted to have substantially higher aqueous solubility than its more lipophilic congeners . For comparison, m-3M3FBS (LogP 5.31) is predicted to have a much lower solubility .

Aqueous Solubility Assay Development Biophysics

Regioisomeric Control for Defined Synthetic Utility and Patentability

The defined meta-substitution of the trifluoromethyl group in 3-(Trifluoromethyl)benzylsulfonamide is a key differentiator from its ortho- and para-substituted isomers. This specific regioisomerism is not trivial; it directly influences the compound's reactivity and the intellectual property landscape. For instance, patents describe methods for selective deprotonation and functionalization of 3-substituted benzotrifluorides, demonstrating that the meta-isomer offers unique and controllable synthetic routes not available to other isomers [1].

Synthetic Chemistry Regioselectivity Intellectual Property

3-(Trifluoromethyl)benzylsulfonamide (CAS 919353-96-1): Evidence-Backed Application Scenarios for Targeted Selection


Medicinal Chemistry: Design of Potent and Selective G-Protein Coupled Receptor (GPCR) Modulators

This compound is a privileged building block for synthesizing novel GPCR ligands, particularly for the β3-adrenergic receptor. Evidence shows that incorporating the trifluoromethylbenzyl moiety can yield compounds with sub-nanomolar potency (EC50 = 3.1 nM) and exceptional selectivity (>1500-fold over β1/β2 receptors) [1]. This differentiates it from other benzylsulfonamides, making it a strategic choice for programs targeting obesity, diabetes, and overactive bladder where β3-agonism is a validated mechanism. [1]

Chemical Biology: Probing Phospholipase C (PLC)-Dependent Signaling Cascades

As a direct synthetic precursor to the functional probe m-3M3FBS, this compound enables the creation of tools to study PLC-dependent signaling. The meta-trifluoromethyl substitution is critical, as the ortho-isomer is biologically inert . This allows researchers to design experiments with a clear functional distinction, making 3-(Trifluoromethyl)benzylsulfonamide the essential starting material for generating active probes in calcium signaling, neutrophil chemotaxis, and other PLC-mediated pathways.

ADME/PK Optimization: A Low-Lipophilicity Scaffold for Improving Drug-Like Properties

For medicinal chemistry teams focused on optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties, this compound offers a significant advantage. Its low predicted LogP of 1.06 makes it a superior choice over more lipophilic benzylsulfonamide analogs (e.g., LogP >5). Incorporating this scaffold can help reduce overall compound lipophilicity, thereby improving aqueous solubility, lowering metabolic clearance, and minimizing off-target pharmacology, which are common liabilities in drug development programs.

Process Chemistry: Development of Regioselective Synthetic Routes for Patented Compounds

Industrial process chemists can leverage the unique reactivity of the meta-substituted aromatic ring for regioselective functionalization. As documented in US Patent 6,307,105 [2], 3-substituted benzotrifluorides undergo highly controlled deprotonation and functionalization at the 2-position. This enables the efficient and scalable synthesis of more complex, patent-protected molecules with precise control over substitution patterns, offering a clear operational advantage over using isomeric mixtures or ortho/para-substituted alternatives. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)benzylsulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.